(+)-[6]-Gingerol; (S)-(+)-[6]Gingerol; (S)-[6]Gingerol
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Overview
Description
(+)-6Gingerol or (S)-6Gingerol, is a bioactive compound found in ginger (Zingiber officinale). It is responsible for the pungent flavor of ginger and has been widely studied for its potential health benefits. This compound is known for its anti-inflammatory, antioxidant, and anti-cancer properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-6-Gingerol can be achieved through several synthetic routes. One common method involves the aldol condensation of vanillin with acetone, followed by reduction and acetylation steps. The reaction conditions typically involve the use of strong bases like sodium hydroxide and reducing agents such as sodium borohydride .
Industrial Production Methods
Industrial production of (+)-6-Gingerol often involves the extraction from ginger rhizomes using solvents like ethanol or supercritical carbon dioxide. The extracted compound is then purified through various chromatographic techniques to obtain high-purity (+)-6-Gingerol .
Chemical Reactions Analysis
Types of Reactions
(+)-6-Gingerol undergoes several types of chemical reactions, including:
Oxidation: (+)--Gingerol can be oxidized to form -Gingerone.
Reduction: Reduction of (+)--Gingerol can yield -Gingerdiol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
Oxidation: -Gingerone
Reduction: -Gingerdiol
Substitution: Various substituted gingerol derivatives
Scientific Research Applications
(+)-6-Gingerol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammation, cancer, and neurodegenerative diseases.
Industry: Utilized in the food and cosmetic industries for its flavor and bioactive properties
Mechanism of Action
The mechanism of action of (+)-6-Gingerol involves multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes like COX-2.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Anti-cancer: Induces apoptosis and inhibits the proliferation of cancer cells through various signaling pathways, including the NF-κB and MAPK pathways
Comparison with Similar Compounds
Similar Compounds
- 6-Shogaol : A dehydrated form of 6-Gingerol with similar bioactive properties.
- 8-Gingerol : An analog with a longer carbon chain, exhibiting similar but slightly different bioactivities.
- 10-Gingerol : Another analog with an even longer carbon chain, also studied for its health benefits .
Uniqueness
(+)-6-Gingerol is unique due to its specific stereochemistry, which contributes to its distinct bioactive properties. Its ability to modulate multiple signaling pathways and its wide range of therapeutic effects make it a compound of significant interest in various fields of research .
Properties
IUPAC Name |
(3-amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFKEPWMEQBLKI-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N6O5S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50860318 |
Source
|
Record name | (3-Amino-3-carboxypropyl){[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}methylsulfanium (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50860318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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